6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C17H13N3O6S and its molecular weight is 387.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Formation of DNA Adducts : A study on 3-nitrobenzo[a]pyrene, a component structurally related to the nitrobenzoate portion of the compound, revealed its potential to form DNA adducts via nitroreduction. This process is mediated by mammalian nitroreductase, highlighting the chemical's reactivity with DNA and its implications for studying mutagenesis and carcinogenesis (Herreno-saenz et al., 1993).
- One-Pot Synthesis : Research into similar heterocyclic compounds has shown the feasibility of one-pot synthesis methods, offering pathways to complex heterocycles that could be applicable for creating molecules with the given structure for various applications, including material science and pharmaceuticals (Jilani, 2007).
Catalytic Applications
- Catalysis by Nickel Complexes : Studies on nickel complexes with bis(N-heterocyclic carbene) ligands, which share structural motifs with the compound , have demonstrated high efficiency in catalytic activities. These findings could suggest potential catalytic roles for complexes derived from or related to the target compound in coupling reactions of aryl chlorides (Zhou et al., 2008).
Interaction with Biomolecules
- Interactions with Nuclear Macromolecules : Research on nitrobenzo[a]pyrene's metabolism and interaction with nuclear macromolecules provides a foundation for understanding how the compound or its derivatives might interact with cellular components, useful in toxicology and pharmacology (Tong & Selkirk, 1983).
- Antimicrobial and Antioxidant Activities : Investigations into derivatives of imidazo[1,2-a]pyrazines, which resemble part of the compound's structure, have shown significant antimicrobial and antioxidant activities. This suggests potential biomedical applications for similarly structured compounds (Bassyouni et al., 2012).
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-19-6-5-18-17(19)27-10-13-8-14(21)15(9-25-13)26-16(22)11-3-2-4-12(7-11)20(23)24/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCYFFWQBMOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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